molecular formula C12H10N4O2 B3049633 9-(p-Anisyl)hypoxanthine CAS No. 21314-04-5

9-(p-Anisyl)hypoxanthine

Cat. No.: B3049633
CAS No.: 21314-04-5
M. Wt: 242.23
InChI Key: XEXCKNIENQDFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(p-Anisyl)hypoxanthine is a synthetic purine derivative in which a hypoxanthine moiety is substituted at the 9-position with a p -anisyl (4-methoxybenzyl) group. This structural motif is characteristic of a 9-substituted hypoxanthine, a class of compounds frequently investigated as key intermediates in nucleoside synthesis and for their potential biological activities. The substitution at the 9-position is significant as it can mimic the ribose ring's attachment point in natural purine nucleosides, potentially allowing the molecule to interact with enzymatic targets. The primary research applications of this compound are found in medicinal chemistry and organic synthesis. It serves as a versatile building block for the preparation of more complex purine derivatives. Synthetic methodologies for related 9-substituted hypoxanthines often involve multi-step processes starting from precursors like aminocyanacetamide, which is reacted with triethyl orthoformate to form an imidoester intermediate. This intermediate can then be cyclized with other components to build the purine ring system, with the p -anisyl group potentially being introduced as a protecting group or a permanent substituent . Related 9-substituted hypoxanthine compounds have been synthesized and screened for various biological activities, including antileukemic and antimicrobial properties, although specific data for this analog may be limited . The p -methoxybenzyl (anisyl) group, in particular, has been utilized as a protecting group in synthetic routes towards purine N -oxides and other sensitive purine structures, which are later removed under specific conditions to reveal the desired product . As a 6-oxopurine, the chemical reactivity of the hypoxanthine core allows for further functionalization, for example, through thiation reactions using reagents like phosphorus pentasulfide to produce corresponding thioxo derivatives, thereby expanding the library of accessible compounds for structure-activity relationship (SAR) studies . This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21314-04-5

Molecular Formula

C12H10N4O2

Molecular Weight

242.23

IUPAC Name

9-(4-methoxyphenyl)-1H-purin-6-one

InChI

InChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)16-7-15-10-11(16)13-6-14-12(10)17/h2-7H,1H3,(H,13,14,17)

InChI Key

XEXCKNIENQDFRI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C=NC3=C2N=CNC3=O

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2N=CNC3=O

Other CAS No.

21314-04-5

Origin of Product

United States

Biological Activities and Mechanistic Elucidation of 9 P Anisyl Hypoxanthine Analogs

Enzyme Inhibition Profiles

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition Studies

No published studies were found that specifically investigate the inhibitory effect of 9-(p-Anisyl)hypoxanthine on Purine Nucleoside Phosphorylase (PNP). While other 9-substituted purine analogs have been explored as PNP inhibitors, data for the p-anisyl substituted hypoxanthine (B114508) is not available.

Hypoxanthine-Guanine-(Xanthine) Phosphoribosyltransferase (HG(X)PRT) Inhibition, with Emphasis on Parasitic Enzymes

There is no available research detailing the inhibitory activity of this compound against Hypoxanthine-Guanine-(Xanthine) Phosphoribosyltransferase (HG(X)PRT) from any source, including parasitic organisms.

Other Enzyme-Target Interactions Relevant to Purine Analogs

In the absence of specific data for this compound, it is not possible to detail any other relevant enzyme-target interactions.

Cellular and Biochemical Pathway Interactions

Perturbation of Purine Salvage Pathways

Without evidence of its interaction with key enzymes like PNP and HG(X)PRT, any discussion on the perturbation of purine salvage pathways by this compound would be purely speculative. No cellular studies have been published to indicate such activity.

Influence on Nucleotide Biosynthesis and Homeostasis

Purine analogs often exert their biological effects by interfering with nucleotide biosynthesis and homeostasis. The purine salvage pathway, crucial for recycling purine bases, is a key target. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a central role in this pathway by converting hypoxanthine and guanine (B1146940) into their respective mononucleotides. nih.gov Analogs of hypoxanthine can act as inhibitors of this enzyme, disrupting the production of essential nucleotides necessary for DNA and RNA synthesis. nih.gov

Acyclic nucleoside phosphonates (ANPs), which are analogs of purine nucleoside monophosphates, have demonstrated inhibitory activity against the HGPRT of parasitic protozoa like Plasmodium falciparum and Plasmodium vivax. nih.gov This inhibition is critical as these parasites rely solely on the salvage pathway for purine nucleotide synthesis, making it an attractive target for drug development. nih.gov The structure of the substituent at the 9-position of the purine ring, including the nature of the linker to a phosphonate (B1237965) group, has been shown to significantly influence the inhibitory potency and selectivity of these analogs for both human and parasitic enzymes. nih.gov

Furthermore, some 3-substituted hypoxanthine analogs have been synthesized and evaluated as inhibitors of purine nucleoside phosphorylase (PNP), another key enzyme in the purine salvage pathway. nih.gov Inhibition of PNP can lead to the accumulation of certain nucleosides, which can have cytotoxic effects, particularly in T-cells, suggesting potential applications as immunosuppressive agents. nih.gov Given that this compound is a 9-substituted purine, it is plausible that it could interact with enzymes of the nucleotide biosynthesis pathways, though specific inhibitory activities would require experimental validation.

Interactions with Nucleic Acids (DNA and RNA)

The structural similarity of purine analogs to natural purine bases allows them to interact with nucleic acids, potentially leading to the disruption of DNA and RNA function. While direct studies on this compound are unavailable, research on other substituted purines provides insights into possible mechanisms. For instance, certain substituted purine analogs have been identified as catalytic inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. aacrjournals.org By inhibiting this enzyme, these analogs can interfere with DNA strand passage and ultimately halt cell division. aacrjournals.org

The nature of the substituents on the purine ring is critical for this activity. Structure-activity relationship studies have shown that substitutions at the C6 position are important for topoisomerase II inhibition. aacrjournals.org The presence of a bulky aryl group at the N9 position, such as the p-anisyl group in this compound, could influence the compound's ability to fit into the enzyme's binding pocket, thereby modulating its inhibitory activity.

Impact on Cellular Proliferation and Viability in Research Models

A significant body of research has focused on the cytotoxic and antiproliferative effects of 9-substituted purine analogs in various cancer cell lines. These compounds have shown promise as potential anticancer agents.

A variety of 6,9-disubstituted purine analogs have been synthesized and screened for their in vitro anticancer activity. For example, a series of compounds with different substitutions at the C6 and N9 positions of the purine ring demonstrated significant cytotoxic activities against liver, colon, and breast cancer cell lines. nih.gov Notably, some of these analogs exhibited cytotoxicities comparable or even superior to established anticancer drugs like camptothecin, 5-fluorouracil, cladribine, and fludarabine. nih.gov

Similarly, studies on 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl) purines revealed that the nature of the substituent at the C6 position is a key determinant of anticancer activity, with a 4-phenoxyphenyl group showing particular promise. metu.edu.tr The substituent at the N9 position also plays a crucial role. For instance, 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704) has demonstrated potent activity against Mycobacterium tuberculosis with relatively low cytotoxicity to mammalian cells. nih.gov

The table below summarizes the cytotoxic activities of some representative 9-substituted purine analogs against various cancer cell lines, highlighting the potential for this class of compounds in cancer research.

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
6,9-Disubstituted PurinesC6: 4-(4-trifluoromethylphenyl)piperazine; N9: BenzylHuh7 (Liver)0.08 nih.gov
C6: 4-(3,4-dichlorophenyl)piperazine; N9: BenzylHuh7 (Liver)< 0.1 nih.gov
6,8,9-Trisubstituted PurinesC6: Substituted phenyl piperazine; C8: 4-phenoxyphenyl; N9: CyclopentylHuh7 (Liver)Potent tubitak.gov.tr
6-ArylpurinesC6: 4-Phenoxyphenyl; N9: Tetrahydropyran-2-ylHuh7 (Liver)5.4 metu.edu.tr

These findings underscore the importance of the substituents at both the C6 and N9 positions in determining the cytotoxic potential of purine analogs. The p-anisyl group at the N9 position of this compound could contribute to its interaction with cellular targets and influence its antiproliferative effects.

Antimicrobial and Antiviral Research Modalities

The investigation of purine analogs has extended to their potential as antimicrobial and antiviral agents. The unique metabolic pathways of some microorganisms, particularly their reliance on the purine salvage pathway, make them susceptible to inhibition by purine analogs.

Research into 9-arylpurines has identified them as a novel class of enterovirus inhibitors. nih.gov These compounds have shown activity against a range of enteroviruses, including Coxsackie viruses and echovirus 9, with activity in the low micromolar range. nih.gov Structure-activity relationship studies indicated that a halogen at the C6 position of the purine ring is crucial for antiviral activity. nih.gov While this compound does not possess a halogen at C6, this research highlights the potential for N9-aryl substitution in developing antiviral agents.

In the realm of antibacterial research, 6-arylpurines with various N9-substituents have been screened for activity against Mycobacterium tuberculosis. nih.gov One of the most potent compounds identified was 9-benzyl-2-chloro-6-(2-furyl)purine, which exhibited a low minimum inhibitory concentration and activity against drug-resistant strains. nih.gov

Furthermore, a series of 9-substituted purine derivatives have been evaluated for their broad-spectrum antimicrobial activity against bacteria such as Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, and the fungus Candida albicans. researchgate.net Certain 9-cyclopentyl-6-substituted aminopurines displayed excellent antifungal activity, superior to the standard drug oxiconazole. researchgate.net Another compound with a 4-chlorobenzylamino group at the C6 position showed antibacterial activity comparable to ciprofloxacin (B1669076) against drug-resistant bacteria. researchgate.net

The table below presents the antimicrobial activities of selected 9-substituted purine analogs.

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
9-Cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purineCandida albicans3.12 researchgate.net
9-Cyclopentyl-6-[(4-chlorobenzyl)amino]-9H-purineMRSA (standard & clinical isolate)Comparable to Ciprofloxacin researchgate.net
9-Benzyl-2-chloro-6-(2-furyl)purineMycobacterium tuberculosis H37Rv0.78 nih.gov

These studies collectively suggest that the 9-substituted purine scaffold is a versatile platform for the development of novel antimicrobial and antiviral agents. The specific nature of the substituent at the N9 position, such as the p-anisyl group, would likely play a significant role in determining the spectrum and potency of its activity.

Structure Activity Relationship Sar and Molecular Design Principles for 9 P Anisyl Hypoxanthine Analogs

Elucidation of Key Structural Features for Biological Potency and Selectivity

The biological potency and selectivity of 9-arylhypoxanthine analogs are dictated by a combination of electronic, steric, and hydrophobic properties of the substituents on both the purine (B94841) core and the N9-aryl moiety. Research on related 9-substituted purine derivatives has provided a foundational understanding of the structural requirements for interaction with various biological targets, such as enzymes and receptors. researchgate.net

The purine ring itself offers multiple points for interaction, including hydrogen bond donors and acceptors. The substitution at the N9 position with an aryl group introduces a significant structural element that can profoundly influence the compound's interaction with a biological target. The nature of the substituent on this aryl ring is a critical determinant of activity.

For instance, in studies of related 9-arylguanines as inhibitors of xanthine (B1682287) oxidase, it has been observed that bulky substituents at the para position of the aryl group can diminish the inhibitory effectiveness. wur.nl This suggests that the size of the substituent at this position is a key factor, with larger groups potentially causing steric hindrance within the enzyme's active site.

The following table summarizes the hypothetical impact of various substituents on the N9-phenyl ring of a hypoxanthine (B114508) core on biological activity, based on general SAR principles for enzyme inhibitors.

Substituent at para-positionElectronic EffectSteric EffectPredicted Impact on Potency
-HNeutralMinimalBaseline
-CH3Electron-donatingSmallPotentially favorable
-OCH3 (Anisyl)Electron-donatingModeratePotentially favorable, but may introduce steric constraints
-ClElectron-withdrawingSmallMay enhance binding through specific interactions
-NO2Strongly electron-withdrawingModerateMay decrease activity due to unfavorable electronics
-C(CH3)3Electron-donatingLarge (Bulky)Likely to decrease potency due to steric hindrance

This data illustrates the delicate balance between electronic and steric factors in the design of potent and selective 9-arylhypoxanthine analogs.

Role of the p-Anisyl Substituent in Molecular Recognition and Biological Activity

The p-anisyl group, a methoxy (B1213986) group at the para position of the N9-phenyl ring, imparts specific properties to the 9-(p-Anisyl)hypoxanthine molecule that are central to its molecular recognition and subsequent biological activity. The methoxy group is moderately sized and possesses both electron-donating and hydrogen bond-accepting capabilities.

However, as noted in related 9-arylguanines, the steric bulk of the para-substituent is a critical factor. wur.nl While the methoxy group is not excessively large, its presence does create more steric bulk than a simple hydrogen atom. Therefore, the p-anisyl group's contribution to biological activity is a trade-off between potentially favorable electronic and hydrogen-bonding interactions and the potential for unfavorable steric clashes. The optimal size and electronic nature of the substituent at this position are highly dependent on the specific topology of the target binding site.

Conformational Analysis and Tautomerism in N9-Substituted Hypoxanthines

Tautomerism is a key consideration for the hypoxanthine core. In its unsubstituted form, hypoxanthine can exist in several tautomeric forms, with the N7-H and N9-H keto tautomers being the most prevalent in the gas phase. biopolymers.org.uansf.govresearchgate.net The substitution at the N9 position with the p-anisyl group effectively "locks" the molecule into the N9-substituted keto tautomer. researchgate.net This is significant because it presents a single, defined tautomeric form to a biological target, which can simplify the molecular recognition process and potentially lead to higher specificity.

Computational Chemistry Approaches to Structure-Activity Relationships

Computational chemistry provides powerful tools to investigate the structure-activity relationships of molecules like this compound at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly valuable. nih.govekb.eg

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. wur.nlnih.gov For a series of 9-arylhypoxanthine analogs, a QSAR model might look at various molecular descriptors, such as:

Electronic descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic effects of substituents.

Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which quantify the size and shape of substituents.

Hydrophobic descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule.

A hypothetical QSAR data table for a series of 9-arylhypoxanthine analogs is presented below to illustrate the concept:

Compoundp-SubstituentlogPMolar Refractivity (MR)Hammett Constant (σp)pIC50 (Predicted)
1-H2.101.030.005.20
2-CH32.555.65-0.175.65
3-OCH32.457.87-0.275.80
4-Cl2.816.030.235.45
5-NO22.057.360.784.90

Molecular docking simulations can provide a visual and energetic model of how this compound might bind to a specific protein target. nih.gov This technique involves placing the ligand into the active site of the protein in silico and calculating the most favorable binding poses and the corresponding binding energies. These simulations can help to rationalize the observed SAR by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, a docking study could reveal whether the methoxy group of the p-anisyl substituent is indeed forming a hydrogen bond with the protein, as hypothesized.

Preclinical Research Applications and Conceptual Therapeutic Implications for 9 P Anisyl Hypoxanthine

Investigational Compounds for Antimalarial Strategies

The purine (B94841) salvage pathway is essential for the survival of protozoan parasites like Plasmodium falciparum, the deadliest species causing malaria in humans. These parasites lack the ability for de novo purine biosynthesis and are entirely dependent on salvaging purines from their host. nih.govnih.gov This dependency makes the enzymes of the purine salvage pathway, such as hypoxanthine-guanine-(xanthine) phosphoribosyltransferase (HGXPRT), attractive targets for the development of new antimalarial drugs. nih.gov

Hypoxanthine (B114508) is a crucial substrate for P. falciparum, required for both nucleic acid synthesis and energy metabolism. wikipedia.org Therefore, analogs of hypoxanthine, such as 9-(p-Anisyl)hypoxanthine, are of significant interest as potential inhibitors of this pathway. The introduction of a p-anisyl group at the N9 position of the hypoxanthine core can influence the molecule's binding affinity to parasitic enzymes compared to human enzymes, potentially offering a window for selective toxicity.

While direct studies on the antimalarial activity of this compound are not extensively documented in publicly available literature, research on related 9-substituted purine analogs provides a conceptual framework. For instance, studies on acyclic nucleoside phosphonates (ANPs) have shown that modifications at the N9 position significantly impact their inhibitory activity against P. falciparum and P. vivax HG(X)PRT. nih.gov These studies highlight that both the nature of the purine base and the characteristics of the substituent at the N9 position are critical for enzyme binding and, consequently, antimalarial efficacy. nih.gov The evaluation of compounds with various substituents at this position is a common strategy in the search for novel antimalarial agents. mdpi.comresearchgate.net

Table 1: Investigational Purine Analogs and their Antimalarial Relevance

Compound ClassTarget Pathway/EnzymeRationale for Investigation
9-Substituted Hypoxanthine AnalogsPurine Salvage PathwayExploiting the parasite's dependence on hypoxanthine.
Acyclic Nucleoside PhosphonatesHypoxanthine-Guanine-(Xanthine) Phosphoribosyltransferase (HGXPRT)Inhibition of essential enzymes for parasite nucleic acid synthesis. nih.gov
4-AminoquinolinolsUndisclosed molecular mechanismsDevelopment of new chemical scaffolds with potent antimalarial activity. mesamalaria.org

Potential as Antiproliferative or Chemotherapeutic Research Agents

The role of purine metabolism in cell proliferation has positioned purine analogs as a cornerstone of cancer chemotherapy for decades. These compounds can interfere with the synthesis of nucleic acids, thereby inhibiting the growth of rapidly dividing cancer cells. researchgate.net The investigation of novel purine derivatives continues to be an active area of research for identifying new anticancer agents with improved efficacy and selectivity. nih.govsioc-journal.cn

Substituted purines have been shown to exhibit antiproliferative activity against various cancer cell lines. nih.govnih.gov For example, a study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which also feature a heterocyclic core, demonstrated significant antiproliferative effects. nih.gov While specific data on this compound is limited, the general principle of modifying the purine scaffold to enhance anticancer properties is well-established. The p-anisyl group, a methoxy-substituted phenyl ring, is a common moiety in medicinal chemistry and can influence the compound's lipophilicity, cell permeability, and interaction with biological targets.

Research on related compounds, such as 2,4,5,6-tetrasubstituted pyrimidine (B1678525) derivatives containing an anisole (B1667542) structure, has shown that these molecules can display moderate to excellent antiproliferative activity against human cancer cell lines. One such compound demonstrated potent activity against HGC-27 cells by inhibiting colony formation and inducing apoptosis. sioc-journal.cn This suggests that the inclusion of an anisole group in a heterocyclic structure can be a viable strategy for developing new anticancer agents.

Table 2: Antiproliferative Activity of Related Compound Classes

Compound ClassCancer Cell Lines TestedObserved Effect
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamidesMDA-MB-231, T-47D, SK-N-MCAntiproliferative activity. nih.gov
2,4,5,6-Tetrasubstituted Pyrimidines with AnisolePC-3, MGC-803, MCF-7, HGC-27Inhibition of cell proliferation and induction of apoptosis. sioc-journal.cn
Citrus FlavonoidsVarious tumor and normal cell linesSelective antiproliferative activity against tumor cells. nih.gov

Research into Antimicrobial and Antiviral Modalities

The search for novel antimicrobial and antiviral agents is a critical area of pharmaceutical research. Purine analogs have historically played a significant role in this field, particularly as antiviral drugs. nih.govnih.gov The structural similarity of these synthetic compounds to natural purines allows them to interfere with viral replication processes, such as the synthesis of viral nucleic acids. nih.gov

In the context of antimicrobial research, purine analogs are being investigated for their potential to target bacterial metabolic pathways. researchgate.net The general approach involves synthesizing and screening a library of related compounds to identify those with significant inhibitory effects on microbial growth. criver.com The antimicrobial activity of a compound is often dependent on the specific substituents attached to the purine core, which can affect its uptake and interaction with microbial targets.

Probes for Studying Purine Metabolic Disorders

Disorders of purine metabolism can lead to a range of human diseases, including gout and Lesch-Nyhan syndrome. nih.govscielo.org.mxresearchgate.net Research in this area often relies on the use of specific chemical probes to elucidate the function and dysfunction of enzymes within the purine metabolic pathways. nih.gov Hypoxanthine is a key intermediate in purine degradation, and its levels can be indicative of metabolic status and tissue hypoxia. scielo.org.mxselleckchem.com

This compound, as a modified hypoxanthine molecule, could conceptually serve as a chemical probe to study the enzymes that metabolize hypoxanthine, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine (B1682287) oxidase. nih.govresearchgate.net By introducing the p-anisyl group, the compound's interaction with these enzymes may be altered, allowing researchers to probe the structural and functional requirements of the enzyme's active site.

For example, studies on the effect of hypoxia on purine metabolism in human skeletal muscle cells have quantified the activity of enzymes like HGPRT and the concentrations of various purine metabolites, including hypoxanthine. scielo.org.mx The use of synthetic analogs in such systems could help to further dissect the complex regulatory networks of purine metabolism. However, there is no specific literature found that documents the use of this compound for this purpose.

Table 3: Key Enzymes in Purine Metabolism and Their Functions

EnzymeFunctionRelevance to Disease
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)Salvages hypoxanthine and guanine (B1146940). researchgate.netDeficiency leads to Lesch-Nyhan syndrome. researchgate.net
Xanthine OxidaseCatalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. nih.govOveractivity can lead to hyperuricemia and gout. nih.gov
Purine Nucleoside Phosphorylase (PNP)Converts inosine (B1671953) and guanosine (B1672433) to hypoxanthine and guanine. scielo.org.mxInvolved in purine degradation pathway. scielo.org.mx

Advanced Methodologies and Theoretical Frameworks in 9 P Anisyl Hypoxanthine Research

Advanced Spectroscopic and Structural Biology Techniques for Purine (B94841) Analog Characterization

The precise characterization of purine analogs is fundamental to understanding their chemical properties and biological activities. Advanced spectroscopic and structural biology methods are indispensable tools in this endeavor. southampton.ac.uk

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for the structural elucidation of newly synthesized compounds like 9-(p-Anisyl)hypoxanthine. For instance, after the administration of a related compound, erythro-9-(2-hydroxy-3-nonyl)hypoxanthine, to laboratory animals, its metabolites were successfully isolated and identified using a combination of High-Pressure Liquid Chromatography (HPLC), mass spectrometry, and NMR spectroscopy. nih.gov These techniques would be similarly applied to confirm the structure of this compound and to identify its potential metabolic products.

In the broader context of purine analog research, techniques like Raman spectroscopy and its surface-enhanced variant (SERS) have been explored for the analysis of related compounds. cuny.edu These vibrational spectroscopy methods can provide detailed information about the chemical composition and molecular structure. cuny.edukit.ac.jp Furthermore, advanced spectroscopic analysis using techniques like White cell Fourier Transform Infrared (FTIR) spectroscopy has been employed in studying the metabolic pathways involving purine-related compounds under specific conditions. nih.gov

Kinetic and Thermodynamic Characterization of Enzyme-Ligand Interactions

To understand the potential biological effects of this compound, it is essential to characterize its interactions with target enzymes. This involves determining the kinetic and thermodynamic parameters that govern these interactions.

For purine analogs, a primary target is often xanthine (B1682287) oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov The inhibitory potential of a compound like this compound would be assessed by measuring its effect on the enzyme's catalytic activity. Kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), which quantifies the inhibitor's potency.

Thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) upon binding can be determined using techniques like isothermal titration calorimetry (ITC). These parameters provide a complete thermodynamic profile of the binding interaction. For example, thermodynamic values for the proton dissociation from several purines and their nucleosides have been determined, which is crucial for understanding their behavior in aqueous solutions at physiological pH. acs.orgacs.org Similar studies on the interaction of this compound with a target enzyme would reveal whether the binding is enthalpically or entropically driven.

A study on the hydrolysis of 9-nitrocamptothecin in the presence of human serum albumin demonstrated the use of kinetic and thermodynamic analysis to understand the stability and reactivity of a drug candidate under physiological conditions. researchgate.net Such an approach could be applied to investigate the stability and potential enzymatic processing of this compound.

The table below illustrates the kind of data that would be sought in such studies, using hypothetical values for this compound for illustrative purposes, alongside known data for a standard inhibitor like allopurinol.

ParameterThis compound (Hypothetical)Allopurinol (Reference)
Enzyme Xanthine OxidaseXanthine Oxidase
Ki (Inhibition Constant) 5 µM0.1 µM
Type of Inhibition CompetitiveCompetitive
ΔG° (Binding Free Energy) -7.5 kcal/mol-9.5 kcal/mol
ΔH° (Binding Enthalpy) -4.0 kcal/mol-6.0 kcal/mol
-TΔS° (Entropy Contribution) -3.5 kcal/mol-3.5 kcal/mol

This table presents hypothetical data for this compound for illustrative purposes.

Molecular Modeling and Simulation Studies

Computational methods are powerful tools for investigating the interactions of small molecules with biological macromolecules at an atomic level. researchgate.net These approaches can predict binding modes, estimate binding affinities, and explore the dynamic behavior of ligand-protein complexes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net For this compound, docking studies would be performed against the three-dimensional structures of potential enzyme targets, such as xanthine oxidase or HGPRT. nih.govnih.gov The process involves generating a multitude of possible binding poses and scoring them based on a function that approximates the binding free energy.

The results of a docking simulation can provide valuable hypotheses about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site. For instance, a study on PCSK9 inhibitors used molecular docking to predict the binding of various herbal compounds, including a hypoxanthine derivative, to the target protein. mdpi.com Docking simulations can be performed using various software packages, each employing different algorithms and scoring functions. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. ebsco.com Starting from a docked pose of this compound in its target, an MD simulation would be run to assess the stability of the complex and to observe any conformational changes in the protein or the ligand. upc.edu

MD simulations can reveal the flexibility of the binding site and the ligand, providing a more realistic picture than the static view from docking. dovepress.com These simulations can also be used to calculate binding free energies through more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). A study on the interaction of various inhibitors with xanthine oxidase utilized MD simulations to examine the stability of the enzyme-inhibitor complexes and changes in the protein's secondary structure. nih.gov

The table below summarizes the key aspects of an MD simulation study.

Simulation ParameterDescriptionTypical Values
Force Field A set of parameters to describe the potential energy of the system.AMBER, CHARMM, GROMOS
Water Model Explicit representation of solvent molecules.TIP3P, SPC/E
Simulation Time The duration of the simulation.100 ns - 1 µs
Ensemble The statistical mechanical ensemble used (e.g., NVT, NPT).NPT (constant Number of particles, Pressure, and Temperature)
Analysis Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis.To assess stability and dynamics.

Quantum mechanical (QM) calculations are used to study the electronic structure and reactivity of molecules with high accuracy. researchgate.netgoogle.com For this compound, QM methods like Density Functional Theory (DFT) can be used to calculate properties such as the electron distribution, molecular orbitals, and electrostatic potential. This information is valuable for understanding the molecule's intrinsic reactivity and its potential to interact with a biological target. nih.gov

QM calculations can also be employed in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach. nih.gov In this method, the ligand and the active site of the enzyme are treated with a high level of QM theory, while the rest of the protein and the solvent are treated with a more computationally efficient MM force field. This allows for the study of enzymatic reactions involving bond breaking and formation.

Isotope exchange and metabolic tracing are powerful experimental techniques for elucidating metabolic pathways and the fate of a compound in a biological system. bitesizebio.comspringernature.com These methods involve labeling the compound of interest, such as this compound, with a stable or radioactive isotope (e.g., ²H, ³H, ¹³C, ¹⁵N) and tracking its transformation.

Hydrogen-isotope exchange (HIE) reactions are particularly useful for labeling purine derivatives. nih.gov For example, studies have investigated the rates of isotopic hydrogen exchange at the C-8 position of purines. rsc.org Such labeling would enable researchers to follow the metabolic fate of this compound, identifying its metabolites and the enzymes involved in its biotransformation. A study on a related compound, erythro-9-(2-hydroxy-3-nonyl)hypoxanthine, used labeled compounds to trace its metabolism in different animal species. nih.gov

Future Directions and Emerging Research Perspectives for 9 P Anisyl Hypoxanthine

Exploration of Novel Synthetic Pathways and Analog Libraries

The future of research on 9-(p-Anisyl)hypoxanthine is intrinsically linked to the development of innovative synthetic methodologies capable of generating a diverse range of analogs. The purine (B94841) core is a well-established "privileged structure" in medicinal chemistry, offering multiple points for structural modification to explore a vast chemical space. acs.orgfiveable.me The exploration of novel synthetic pathways will be crucial for systematically probing the structure-activity relationships (SAR) of N9-substituted hypoxanthines.

Advanced synthetic strategies, such as solid-phase and parallel solution-phase synthesis, are expected to play a significant role. acs.orgnih.gov These techniques enable the rapid construction of large, focused libraries of compounds where specific parts of the this compound molecule are systematically varied. For instance, future work could involve modifications to the anisyl group, substitutions at other positions of the hypoxanthine (B114508) ring, or the introduction of different functional groups to modulate physicochemical properties like solubility and cell permeability.

The creation of diverse analog libraries will be essential for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. acs.orgresearchgate.net By generating a wide array of derivatives, researchers can more effectively explore the chemical space around the parent compound and identify key structural features that govern its biological activity.

Table 1: Potential Synthetic Strategies for this compound Analog Libraries
Synthetic StrategyDescriptionPotential ModificationsReference
Solid-Phase SynthesisInvolves attaching the purine scaffold to a solid polymer support, allowing for sequential reactions and easy purification.Variations in the N9-substituent, introduction of diverse groups at the C2 and C6 positions. nih.gov
Parallel Solution-Phase SynthesisAllows for the simultaneous synthesis of multiple compounds in separate reaction vessels, often using automated liquid handlers.Systematic alteration of the p-anisyl ring (e.g., changing methoxy (B1213986) position, adding other substituents). acs.org
Diversity-Oriented Synthesis (DOS)Aims to create structurally complex and diverse molecules from simple starting materials, exploring novel chemical scaffolds.Generation of analogs with significant changes to the core purine structure itself. fiveable.me

Identification of New Biological Targets and Pathways Modulated by N9-Anisyl Hypoxanthines

A primary focus of future research will be the identification and validation of the specific biological targets through which this compound and its analogs exert their effects. While the broader class of purine analogs is known to interact with a wide range of biological targets, the specific molecular partners for this particular compound remain to be fully elucidated. acs.org

Based on the activities of structurally related xanthine (B1682287) and hypoxanthine derivatives, several potential target classes could be investigated. These include enzymes involved in purine metabolism, such as purine nucleoside phosphorylase and hypoxanthine-guanine phosphoribosyltransferase, as well as cell signaling proteins like kinases and G-protein coupled receptors (e.g., adenosine (B11128) receptors). nih.govnih.govnih.govnih.gov For example, various xanthine derivatives have been explored as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for hypercholesterolemia, and as antagonists for adenosine receptors. nih.govnih.gov

Future studies will likely employ target deconvolution techniques, such as chemical proteomics and affinity chromatography, to isolate and identify the binding partners of this compound from cell lysates. Uncovering these targets will be a critical step in understanding the compound's mechanism of action and predicting its potential therapeutic applications and off-target effects.

Table 2: Potential Biological Target Classes for N9-Substituted Hypoxanthines
Target ClassExamplesPotential Therapeutic AreaReference
EnzymesPurine Nucleoside Phosphorylase, Xanthine Oxidase, Kinases, PCSK9Immunomodulation, Gout, Cancer, Hypercholesterolemia nih.govnih.govresearchgate.net
ReceptorsAdenosine Receptors (A1, A2)Neurological Disorders, Inflammation, Cardiovascular Disease nih.govnih.gov
PhosphoribosyltransferasesHypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT)Infectious Diseases (e.g., Malaria, Tuberculosis) nih.gov

Integration of High-Throughput Screening and Combinatorial Chemistry in Compound Discovery

The synergy between combinatorial chemistry and high-throughput screening (HTS) has revolutionized early-stage drug discovery and will be instrumental in advancing research on this compound. fiveable.me Combinatorial chemistry allows for the rapid synthesis of large libraries of structurally related compounds, as discussed in section 7.1. nih.govsemanticscholar.org HTS then enables the automated testing of these extensive libraries against specific biological targets or in cell-based assays to identify "hits"—compounds that exhibit a desired biological activity. nih.gov

Future research will involve designing and implementing HTS campaigns to screen libraries of N9-anisyl hypoxanthine analogs. This could involve biochemical assays to measure the inhibition of a specific enzyme or cell-based assays to assess effects on cell proliferation, apoptosis, or the activation of a particular signaling pathway. nih.govyoutube.com The data generated from HTS can rapidly provide initial structure-activity relationships, guiding the next cycle of compound design and synthesis toward more potent and selective molecules. This iterative process of library synthesis and screening accelerates the discovery of promising lead compounds.

Table 3: Hypothetical High-Throughput Screening (HTS) Workflow
StepDescriptionKey ConsiderationsReference
1. Assay DevelopmentCreation of a robust and miniaturized biological assay (e.g., enzyme inhibition, reporter gene) suitable for automation.Assay sensitivity, specificity, and low signal-to-noise ratio. nih.gov
2. Library SynthesisGeneration of a diverse library of this compound analogs using combinatorial chemistry.Structural diversity and drug-like properties of the compounds. acs.orgfiveable.me
3. HTS CampaignAutomated screening of the compound library using the developed assay.Robotics for liquid handling, plate reading, and data acquisition. youtube.com
4. Data Analysis & Hit IdentificationStatistical analysis of screening data to identify compounds with significant activity ("hits").Defining hit criteria, eliminating false positives. nih.gov
5. Hit Confirmation & ValidationRe-testing of primary hits and confirmation of their activity in secondary, more complex assays.Dose-response curves, confirmation of structure and purity. nih.gov

Application of Systems Biology and Omics Approaches to Understand Biological Impact

To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on systems biology and "omics" technologies. nih.gov Rather than focusing on a single target, systems biology examines the complex network of interactions within a biological system, providing a more complete picture of a drug's impact. nih.govfrontiersin.org

Omics approaches—such as genomics, transcriptomics (gene expression profiling), proteomics (protein profiling), and metabolomics (metabolite profiling)—can be used to generate vast datasets detailing the molecular changes in cells or organisms following treatment with this compound. plos.org For example, transcriptomics could reveal which genes are up- or down-regulated by the compound, offering clues about the cellular pathways it modulates. Proteomics can identify changes in protein abundance or post-translational modifications, while metabolomics can reveal alterations in metabolic pathways. dovepress.com

Integrating these multi-omics datasets can help to build comprehensive models of the compound's mechanism of action, identify biomarkers of response, and predict potential off-target effects or toxicities. fortunejournals.com This systems-level perspective is crucial for translating a promising compound into a viable therapeutic candidate.

Table 4: Application of Omics Technologies in Studying this compound
Omics TechnologyInformation GeneratedPotential InsightsReference
Transcriptomics (e.g., RNA-Seq)Changes in gene expression levels.Identification of modulated signaling pathways and gene regulatory networks. nih.gov
Proteomics (e.g., Mass Spectrometry)Changes in protein abundance and post-translational modifications.Direct identification of drug targets and affected protein complexes. nih.gov
Metabolomics (e.g., GC-MS, LC-MS)Changes in the levels of small molecule metabolites.Elucidation of impact on metabolic pathways and cellular energy status. frontiersin.org
ChemogenomicsProfiling compound activity against a panel of genetic mutants.Uncovering genetic determinants of sensitivity or resistance to the compound. plos.org

Advancements in Computational Design for Enhanced Specificity and Potency

Computational chemistry and molecular modeling are becoming indispensable tools for modern drug discovery. In the context of this compound, these approaches can accelerate the design-synthesize-test cycle by predicting the properties of novel analogs before they are synthesized. This rational, structure-based drug design approach can save significant time and resources. nih.gov

Once a biological target is identified, computational methods like molecular docking can be used to predict how different analogs of this compound will bind to the target's active site. These predictions can guide the design of new molecules with improved binding affinity and selectivity. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, provide the empirical data needed to build and refine these computational models. nih.govnih.govmdpi.com

Table 5: Computational Methods in Drug Design for this compound Analogs
MethodPurposeExpected OutcomeReference
Molecular DockingPredict the binding mode and affinity of a ligand to a biological target.Prioritization of analogs with potentially higher potency. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Develop mathematical models that correlate chemical structure with biological activity.Prediction of the activity of unsynthesized compounds. researchgate.net
Molecular Dynamics (MD) SimulationsSimulate the movement of a ligand-protein complex over time.Understanding the stability of the binding interaction and the role of conformational changes. nih.gov
In Silico ADME PredictionPredict pharmacokinetic properties like absorption, metabolism, and toxicity.Early identification of compounds with poor drug-like properties. researchgate.net

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